molecular formula C22H19ClN4O3S B2364024 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226429-89-5

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2364024
M. Wt: 454.93
InChI Key: CXZCNGXEWVAMSS-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives related to this compound, particularly focusing on imidazole and thiazole moieties, has been a significant area of research. For example, the study by Saravanan et al. (2016) delved into the crystal structure of a similar acetamide, revealing the orientation of chlorophenyl and thiazole rings and how they contribute to the compound's properties through intermolecular interactions (Saravanan et al., 2016).

Biological Activities and Potential Therapeutic Applications

Several studies have explored the biological activities of compounds with structures similar to 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, highlighting their potential as therapeutic agents:

  • Anticancer Activities : Compounds bearing imidazole and thiazole scaffolds have been evaluated for their cytotoxicity against various human cancer cell lines. For instance, research by Ding et al. (2012) discovered that certain derivatives exhibited potential inhibitory effects against cancer cells, indicating the compound's relevance in anticancer studies (Ding et al., 2012).

  • Antibacterial and Antimicrobial Agents : The synthesis of novel derivatives with potential antibacterial activities has also been a key research focus. Ramalingam et al. (2019) synthesized derivatives that showed significant antibacterial activity, underscoring the compound's utility in developing new antimicrobial agents (Ramalingam et al., 2019).

  • Enzyme Inhibition : Studies have also explored the compound's potential in inhibiting specific enzymes, which is crucial for the treatment of various diseases. Rehman et al. (2013) investigated derivatives for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating its potential in treating conditions like Alzheimer's disease (Rehman et al., 2013).

Chemical Properties and pKa Determination

Understanding the chemical properties, including acidity constants, of compounds is vital for their application in drug design and development. Duran and Canbaz (2013) conducted studies to determine the pKa values of newly synthesized derivatives, providing insights into their chemical behavior and stability (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-14-11-20(26-30-14)25-21(28)13-31-22-24-12-19(15-3-9-18(29-2)10-4-15)27(22)17-7-5-16(23)6-8-17/h3-12H,13H2,1-2H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZCNGXEWVAMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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